molecular formula C12H13N3O6 B14714761 1-(2,4-Dinitrophenyl)piperidine-2-carboxylic acid CAS No. 17794-42-2

1-(2,4-Dinitrophenyl)piperidine-2-carboxylic acid

Cat. No.: B14714761
CAS No.: 17794-42-2
M. Wt: 295.25 g/mol
InChI Key: YJWRTHKSJFBLGH-UHFFFAOYSA-N
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Description

1-(2,4-Dinitrophenyl)piperidine-2-carboxylic acid is a chemical compound with the molecular formula C12H13N3O6 It is characterized by the presence of a piperidine ring substituted with a 2,4-dinitrophenyl group and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,4-Dinitrophenyl)piperidine-2-carboxylic acid typically involves the reaction of piperidine derivatives with 2,4-dinitrophenyl reagents. One common method is the nucleophilic substitution reaction where piperidine reacts with 2,4-dinitrochlorobenzene under basic conditions to form the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 1-(2,4-Dinitrophenyl)piperidine-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro groups yields the corresponding amines, while substitution reactions can introduce various functional groups onto the aromatic ring .

Scientific Research Applications

1-(2,4-Dinitrophenyl)piperidine-2-carboxylic acid has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: The compound can be used in biochemical assays to study enzyme activity and protein interactions.

    Medicine: Research into its potential therapeutic applications is ongoing, particularly in the development of new drugs.

    Industry: It is used in the manufacture of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2,4-Dinitrophenyl)piperidine-2-carboxylic acid involves its interaction with specific molecular targets. The nitro groups can participate in redox reactions, while the piperidine ring can interact with biological macromolecules. These interactions can modulate the activity of enzymes and receptors, influencing various biochemical pathways .

Comparison with Similar Compounds

Uniqueness: 1-(2,4-Dinitrophenyl)piperidine-2-carboxylic acid is unique due to the presence of both the nitro groups and the carboxylic acid group, which confer distinct chemical properties and reactivity. This makes it a versatile compound for various applications in research and industry .

Properties

CAS No.

17794-42-2

Molecular Formula

C12H13N3O6

Molecular Weight

295.25 g/mol

IUPAC Name

1-(2,4-dinitrophenyl)piperidine-2-carboxylic acid

InChI

InChI=1S/C12H13N3O6/c16-12(17)10-3-1-2-6-13(10)9-5-4-8(14(18)19)7-11(9)15(20)21/h4-5,7,10H,1-3,6H2,(H,16,17)

InChI Key

YJWRTHKSJFBLGH-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C(C1)C(=O)O)C2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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